2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide
Description
2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative characterized by a hydroxy group at the 2-position and a trifluoromethoxy (-OCF₃) substituent at the 4'-position of the biphenyl scaffold.
Properties
IUPAC Name |
3-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-4-1-8(2-5-10)11-6-3-9(13(18)20)7-12(11)19/h1-7,19H,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTUFTIPDBIBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
| Step | Components | Catalyst/Solvent | Temperature/Time | Yield |
|---|---|---|---|---|
| 1 | 4-Bromo-2-nitrobenzoate + 4-(trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄, NaHCO₃, Toluene/Ethanol/H₂O | Reflux, 4.5 hours | 75% |
Mechanistic Insights : The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. The nitro group remains intact, enabling subsequent reduction.
Functional Group Transformations
Nitro Reduction to Amine
The nitro group at the 2-position is reduced to an amine using iron/HCl, a cost-effective alternative to catalytic hydrogenation.
Side Reactions : Over-reduction or dehalogenation is mitigated by controlling HCl concentration and reaction time.
Diazotization and Hydrolysis to Phenol
The amine is converted to a diazonium salt, which undergoes hydrolysis to yield the hydroxy group.
Critical Parameters : Low-temperature diazotization prevents premature decomposition, while boiling sulfuric acid ensures complete hydrolysis.
Carboxamide Installation
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions.
Amidation via Activation
The carboxylic acid is activated using HATU and coupled with ammonia.
Purity Considerations : Recrystallization from ethanol/water mixtures enhances purity to >99%, as validated by HPLC.
Alternative Synthetic Routes and Comparative Analysis
Trifluoromethoxy Group Introduction
Patent CN115286568A describes cyclization strategies for trifluoromethylpyridines, but these are less applicable to biphenyl systems. Instead, the trifluoromethoxy group is best introduced via:
Hydroxy Group Alternatives
-
Mitsunobu Reaction : Requires alcohol precursors, which are synthetically inaccessible in this case.
-
Directed Ortho-Metalation : Limited by compatibility with the trifluoromethoxy group.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use in drug development due to its unique pharmacological properties.
Agrochemicals: It is used in the development of new agrochemical products that benefit from the properties of the trifluoromethoxy group.
Material Sciences: The compound is explored for its applications in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by affecting its binding affinity and selectivity towards target proteins . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Substituent Variations:
- Trifluoromethoxy vs. Methyl/Methoxy Groups: The 4'-trifluoromethoxy group in the target compound contrasts with 4'-methyl (e.g., 4'-Methyl-[1,1'-biphenyl]-2-carboxamide ) or 4'-methoxy (e.g., 4'-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide ) substituents.
- Hydroxy Group vs. Halogen/Amine Substituents : The 2-hydroxy group differentiates the target compound from analogues like 2'-fluoro-3'-methoxy derivatives (e.g., 19a ) or N-cyclohexyl carboxamides (e.g., Compound 3 ). The hydroxy group may improve solubility and facilitate hydrogen bonding, as seen in 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid , whereas halogen substituents (e.g., 2'-F in 19a) prioritize steric and electronic effects over polarity .
Table 1: Structural and Functional Comparison of Biphenyl Carboxamides
*Calculated for C₁₄H₁₀F₃NO₃.
Physicochemical Properties
- Solubility and Lipophilicity : The 2-hydroxy group increases polarity compared to methyl/methoxy analogues (e.g., logP = 3.46 for 4'-methyl vs. estimated logP ~2.5 for the target compound). However, the trifluoromethoxy group counterbalances this by adding hydrophobicity.
- Stability : Trifluoromethoxy’s electron-withdrawing effect may reduce oxidative metabolism, extending half-life relative to methoxy groups .
Q & A
Q. Basic
- FTIR : Identifies hydroxyl (-OH, ~3300 cm⁻¹), carboxamide (C=O, ~1680 cm⁻¹), and trifluoromethoxy (C-F, ~1200 cm⁻¹) groups.
- NMR : ¹H/¹³C NMR resolves biphenyl ring protons and substituent environments (e.g., trifluoromethoxy at δ 110–120 ppm for ¹⁹F coupling).
- HPLC : Retention time and peak purity (≥98%) validate final product quality .
How can density functional theory (DFT) optimize reaction pathways for this compound?
Advanced
DFT predicts transition states and intermediates, reducing trial-and-error synthesis. For example:
- Calculate activation energies for trifluoromethoxy group introduction to identify optimal catalysts.
- Simulate steric effects of biphenyl substituents to avoid side reactions.
- Validate computational results with experimental FTIR and NMR data for iterative refinement .
How to resolve contradictions in reported reaction yields across studies?
Advanced
Apply design of experiments (DoE) to isolate variables (e.g., temperature, solvent polarity). For example:
- Use a central composite design to model yield dependence on catalyst loading and reaction time.
- Statistically analyze outliers via ANOVA to identify confounding factors (e.g., moisture sensitivity) .
What reactor design considerations improve scalability for large-scale synthesis?
Q. Advanced
- Continuous-flow reactors : Enhance heat/mass transfer for exothermic trifluoromethoxy coupling steps.
- Membrane separation : Purify intermediates in situ to minimize batch contamination.
- Process simulation : Use Aspen Plus® to optimize solvent recovery and energy efficiency .
How to integrate computational reaction prediction into experimental workflows?
Q. Advanced
- Combine quantum chemical calculations (e.g., Gaussian) with machine learning (ML) to prioritize high-yield pathways.
- Validate predictions using high-throughput screening (HTS) in microreactors.
- Feed experimental data back into models for adaptive learning, as practiced by ICReDD .
What purification techniques are effective for biphenyl carboxamide derivatives?
Q. Basic
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients to separate regioisomers.
- Recrystallization : Employ ethanol/water mixtures for final product polishing.
- Standard reference materials : Compare retention times with hydroxybiphenyl analogs (e.g., 4-phenylphenol) for consistency .
What advanced applications exist for this compound as a biochemical probe?
Q. Advanced
- Enzyme inhibition : Screen against kinase or protease targets using fluorescence polarization assays.
- Structural analogs : Modify the trifluoromethoxy group to study SAR (structure-activity relationships) for drug discovery.
- Crystallography : Co-crystallize with proteins to map binding pockets .
How to identify pharmacological targets using omics data and molecular docking?
Q. Advanced
- Proteomics : Perform affinity purification mass spectrometry (AP-MS) to isolate interacting proteins.
- Docking simulations : Use AutoDock Vina® to predict binding affinity with receptors (e.g., GPCRs).
- Transcriptomics : Corrogate gene expression changes in treated cell lines to infer mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
